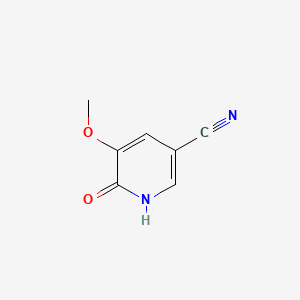

5-methoxy-6-oxo-1H-pyridine-3-carbonitrile

Description

Significance within Heterocyclic Chemistry Research

The pyridine (B92270) ring is a fundamental component in numerous natural products, pharmaceuticals, and agrochemicals. pipzine-chem.comnih.govnih.gov The incorporation of an oxo group to form a pyridone ring, along with a cyano group, creates a molecule with unique electronic and hydrogen-bonding capabilities. url.edu This scaffold is of great significance as it can form multiple interactions with biological targets, making it a valuable building block in drug design. url.edu

Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. pipzine-chem.comurl.edu For instance, derivatives of the pyridone scaffold have been investigated as potent inhibitors for enzymes like cyclin-dependent kinase 5 (CDK5), which is implicated in neurodegenerative disorders. researchgate.net The cyanopyridine (nicotinonitrile) moiety itself is associated with anti-inflammatory, analgesic, and antitumor activities. pipzine-chem.com The adaptability of the pyridone-carbonitrile core allows for systematic modifications to optimize potency and selectivity for specific biological targets, reinforcing its status as a hot topic in medicinal chemistry research. url.edurlavie.com

Overview of Pyridone-Carbonitrile Scaffold Structural Features

The pyridone-carbonitrile scaffold possesses distinct structural characteristics that dictate its chemical behavior. A key feature is the ability to exist in tautomeric forms: the 6-oxo-1H-pyridine (lactam) form and the 2-hydroxy-pyridine (lactim) form. researchgate.net The equilibrium between these tautomers is influenced by the solvent environment; the pyridone form is generally favored in polar solvents, while the hydroxypyridine form can be more prevalent in non-polar solvents. researchgate.net

The electronic nature of the ring is significantly affected by the interplay between the electron-withdrawing cyano group and the electron-donating or withdrawing nature of other substituents. The resonance structures of the 2-pyridone ring show that the C3 and C5 positions are relatively electron-rich, making them susceptible to electrophilic attack. researchgate.net Conversely, the C4 and C6 positions are more electron-deficient and are thus targets for nucleophilic attack. researchgate.net For a compound like 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile, the methoxy (B1213986) group at the C5 position further modulates this electronic landscape. Spectroscopic methods such as NMR and IR are crucial for confirming the precise structure and position of these functional groups. mdpi.com

Historical Context of Related Pyridinone Synthesis and Reactivity Studies

The synthesis of pyridine derivatives has a rich history dating back to the 19th century. Pyridine itself was first isolated from coal tar, but synthetic methods soon became essential for producing substituted derivatives. nih.govnih.gov One of the earliest and most significant methods is the Hantzsch pyridine synthesis, first described in 1881, which involves the condensation of a β-ketoester, an aldehyde, and ammonia. chemicalbook.com This multicomponent reaction has been adapted over the years to create a wide variety of dihydropyridines, which can then be oxidized to form the aromatic pyridine ring. chemicalbook.com

The synthesis of pyridinones often involves cyclocondensation reactions. url.edu These methods typically build the ring from acyclic precursors. For example, the reaction of an enaminonitrile with a diketone can yield a highly substituted pyridone core. mdpi.com Another common approach involves the reaction of malononitrile (B47326) with various precursors like acetylacetone (B45752) or chalcones to construct the pyridone ring system. nih.govsigmaaldrich.com More modern methods include one-pot, multicomponent reactions that improve efficiency and adhere to the principles of green chemistry. url.edunih.gov For instance, the synthesis of various chromeno[2,3-b]pyridines, which contain a pyridone-like structure, has been achieved through efficient one-pot procedures involving salicylaldehydes and malononitrile derivatives. url.edunih.gov The reactivity of the resulting pyridone ring can then be explored, with studies often focusing on substitutions at various positions to create libraries of compounds for further investigation. sigmaaldrich.com

Data Tables

Table 1: Properties of Selected Pyridone-Carbonitrile Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Reference |

| 4-Methoxy-2-oxo-1H-pyridine-3-carbonitrile | C₇H₆N₂O₂ | 150.13 | Pale-yellow to off-white solid | mdpi.comsigmaaldrich.com |

| 6-Oxo-1,6-dihydropyridine-3-carbonitrile | C₆H₄N₂O | 120.11 | - | |

| 3-Methoxy-2(1H)-pyridone | C₆H₇NO₂ | 125.13 | Solid |

Table 2: Examples of Synthetic Methods for Pyridone Scaffolds

| Reaction Type | Starting Materials | Product Type | Key Features | Reference |

| Hantzsch Condensation | Benzaldehyde, Methyl-3-aminocrotonate | 1,4-Dihydropyridine | Classic three-component cyclocondensation. | chemicalbook.com |

| One-pot Multicomponent Reaction | Salicylaldehyde, 2-Cyanoacetohydrazide, 2-Aminoprop-1-ene-1,1,3-tricarbonitrile | Chromeno[2,3-b]pyridine derivative | Efficient, one-pot synthesis of a complex scaffold. | nih.gov |

| Cyclocondensation | Malononitrile, Acetylacetone | 3-Cyano-4,6-dimethylpyridine-2(1H)-one | Base-catalyzed condensation to form the pyridone ring. | sigmaaldrich.com |

| Oxidative Amination | Cyclopentenone, Silylating agent, Nitrogen source | Pyridone | Modern, one-pot method proceeding under mild conditions. | [original search result 19] |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-6-2-5(3-8)4-9-7(6)10/h2,4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMIYTONUITTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CNC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 6 Oxo 1h Pyridine 3 Carbonitrile and Its Analogues

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach is particularly valuable for the synthesis of highly substituted pyridones.

Condensation Reactions with Activated Nitriles and Carbonyl Precursors

The synthesis of the pyridone core often involves the condensation of activated nitriles with various carbonyl precursors. A common strategy is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound, such as a cyanoacetamide derivative, with an aldehyde or ketone. nih.gov For the synthesis of 5-methoxy-substituted pyridones, a methoxy-containing aldehyde or a related carbonyl compound would serve as a key precursor.

The general mechanism involves the initial base-catalyzed condensation of the activated nitrile with the carbonyl compound to form a vinylidene or enone intermediate. Subsequent cyclization through an intramolecular Michael addition, followed by tautomerization and aromatization, leads to the formation of the pyridone ring. The choice of base and solvent plays a crucial role in the efficiency and outcome of these reactions.

While direct synthesis of 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile via a one-pot condensation is plausible, specific literature detailing this exact transformation is scarce. However, analogous syntheses of substituted 2-pyridones provide a conceptual framework. For instance, the reaction of an appropriate methoxy-substituted precursor with a cyanoacetamide derivative under basic conditions would be a logical approach.

Cyclocondensation Strategies Utilizing Malononitrile (B47326) Derivatives

Malononitrile and its derivatives are versatile building blocks in the synthesis of a wide range of heterocyclic compounds, including pyridones. nih.gov The reaction typically proceeds through a series of condensation and cyclization steps. A general approach involves the reaction of an enaminonitrile or a related intermediate, derived from a methoxy-substituted precursor, with malononitrile or its ylides.

The Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile, can also be adapted for the synthesis of pyridone rings. nih.gov In this context, a precursor containing two nitrile groups, one of which is derived from a methoxy-substituted starting material, could undergo base-catalyzed cyclization to form the pyridone core.

Functional Group Interconversion Strategies for the Pyridone Core

An alternative to building the pyridone ring from acyclic precursors is the modification of a pre-existing pyridone scaffold. This approach allows for the introduction of desired functional groups at specific positions.

Halogenation and Subsequent Nucleophilic Substitution on Pyridinones

A common strategy for introducing a methoxy (B1213986) group onto a pyridone ring is through halogenation followed by nucleophilic substitution. The pyridone core can be halogenated at the 5-position using various halogenating agents. libretexts.org The resulting 5-halopyridone can then undergo a nucleophilic substitution reaction with a methoxide (B1231860) source, such as sodium methoxide, to yield the desired 5-methoxy derivative. chemicalbook.com

The reactivity of the pyridone ring towards electrophilic halogenation is influenced by the electronic nature of the existing substituents. The C3 and C5 positions of the 2-pyridone ring are generally more electron-rich and thus more susceptible to electrophilic attack. nih.gov

| Precursor | Halogenating Agent | Reaction Conditions | Intermediate | Nucleophile | Reaction Conditions | Product | Reference |

| 2,5-Dibromopyridine | N/A | N/A | 2,5-Dibromopyridine | Sodium methoxide/Methanol | Reflux, 5h | 5-Bromo-2-methoxypyridine | chemicalbook.com |

| 2-Methylcyclopentanone | Bromine/Acetic Acid | N/A | 2-Bromo-2-methylcyclopentanone | Pyridine (B92270) | Heat | 2-Methyl-2-cyclopentenone | libretexts.org |

This table presents examples of halogenation and nucleophilic substitution on related cyclic systems, illustrating the general feasibility of this synthetic strategy.

Transformations Involving Carbonyl and Nitrile Moieties

The carbonyl and nitrile groups on the pyridone ring offer additional handles for chemical modification. While the primary focus of this article is the synthesis of the title compound, it is worth noting that these functional groups can be transformed into other moieties. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine. The carbonyl group can participate in various condensation and addition reactions. These transformations, however, fall outside the direct synthetic scope of the title compound.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of pyridone synthesis are highly dependent on the reaction conditions and the catalyst system employed. Key parameters that are often optimized include the choice of catalyst, base, solvent, temperature, and reaction time.

For multi-component reactions, various catalysts have been explored to enhance yields and reduce reaction times. These include both homogeneous and heterogeneous catalysts. Lewis acids, Brønsted acids, and organocatalysts have all been shown to be effective in promoting the condensation and cyclization steps. nih.gov The use of microwave irradiation has also been reported to accelerate these reactions. researchgate.net

In the context of functional group interconversions, the choice of base and solvent is critical for achieving selective N- or O-alkylation in nucleophilic substitution reactions on pyridones. rsc.org For instance, the use of specific catalytic systems can direct the reaction towards the desired product.

| Reaction Type | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Alkylation of 5-bromo-2-pyridone | K₂CO₃ | Tween 20/water | Ambient | 76 | rsc.org |

| Dual-functionalization of 4-iodo-2-pyridones | Pd(OAc)₂/K₂CO₃ | Dioxane | 105 | 60-95 | nih.gov |

| Synthesis of 2-methoxy-5-(pyridin-2-yl)pyridine | Carbonate catalyst | N/A | 20-30 | N/A | google.com |

This table showcases examples of optimized reaction conditions for the functionalization of pyridone derivatives.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a critical role in the synthesis of pyridinone and related heterocyclic systems, influencing reaction rates, yields, and in some cases, the product's final structure. The polarity, protic or aprotic nature, and boiling point of the solvent can affect the solubility of reactants and intermediates, as well as the stability of transition states.

In the synthesis of various pyrimidine-5-carbonitrile derivatives, which are structurally related to the target compound, ethanol (B145695) is frequently employed as the solvent. ekb.eg For instance, the one-pot reaction of ethyl cyanoacetate, thiourea (B124793), and an appropriate aldehyde is often carried out in absolute ethanol. ekb.eg Similarly, the synthesis of 4-(benzo[b]thiophen-2-yl)-2-(3-(4-bromophenyl)-5-(2-bromophenyl)-1H-pyrazol-1-yl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is achieved by refluxing the reactants in absolute ethanol for 72 hours. ekb.eg Isopropyl alcohol has also been utilized, particularly in nucleophilic substitution reactions for the synthesis of pyrimidine-5-carbonitrile derivatives, with reactions refluxed for 3–6 hours to achieve high yields. ekb.eg

A mixture of solvents can also be beneficial. For the one-pot synthesis of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, a mixture of ethanol and pyridine (3:1) was used, with the reaction initially stirred at room temperature and then refluxed. mdpi.com This suggests that a combination of a protic solvent (ethanol) and a basic solvent (pyridine) can be effective in promoting the desired transformations.

For some multi-component reactions leading to quinoline-3-carbonitrile derivatives, solvent-free conditions have been shown to be highly effective, particularly when combined with an appropriate catalyst at elevated temperatures. nih.gov This approach offers advantages in terms of reduced waste and potentially shorter reaction times.

The following table summarizes the use of different solvents in the synthesis of related heterocyclic compounds:

| Product Type | Solvents Used | Reaction Conditions | Yield | Reference |

| Pyrimidine-5-carbonitrile derivatives | Absolute Ethanol | Reflux for 4-12 hours | Good | ekb.eg |

| 4-(Benzo[b]thiophen-2-yl)-2-(3-(4-bromophenyl)-5-(2-bromophenyl)-1H-pyrazol-1-yl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Absolute Ethanol | Reflux for 72 hours | N/A | ekb.eg |

| Pyrimidine-5-carbonitrile derivatives | Isopropyl Alcohol | Reflux for 3-6 hours | 95% | ekb.eg |

| 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | Ethanol/Pyridine (3:1) | Stirred at room temperature, then refluxed for 1h | Good | mdpi.com |

| Pyrimidine-5-carbonitrile derivatives | Solvent-free | 80 °C | High | nih.gov |

Role of Basic and Acidic Catalysis

Catalysis is a cornerstone in the synthesis of pyridinone and pyrimidinone derivatives, with both basic and acidic catalysts being employed to facilitate key bond-forming steps. The choice between a basic or acidic catalyst often depends on the specific reaction mechanism.

Basic Catalysis:

Basic catalysts are commonly used in condensation reactions that are central to the formation of the pyridinone ring. Sodium ethoxide, sodium hydroxide, sodium carbonate, and piperidine (B6355638) are frequently used alkaline catalysts. ekb.eg For example, the synthesis of pyrimidine-5-carbonitrile derivatives has been achieved with a 90% yield by using sodium ethoxide with ethyl cyanoacetate, thiourea, and various aldehydes. ekb.eg In the synthesis of 2-methoxy-5-methyl-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitrile, sodium methoxide is a key reagent. researchgate.net The use of potassium carbonate as a catalyst in absolute ethanol has also been reported for the synthesis of certain pyrimidine (B1678525) derivatives. ekb.eg

Acidic Catalysis:

Acidic catalysts are also employed, particularly in cyclization and multicomponent reactions. In the synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives, a catalytic amount of acetic acid was used in conjunction with ammonium (B1175870) acetate (B1210297). nih.gov Formic acid has been used as a solvent and catalyst for the intramolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles, where the reaction was refluxed for 2 hours. nih.gov More advanced solid acid catalysts, such as bone char modified with chlorosulfonic acid, have been developed as reusable and environmentally friendly options for the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov

The following table provides examples of catalysts used in the synthesis of related heterocyclic compounds:

| Product Type | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| Pyrimidine-5-carbonitrile derivatives | Sodium Ethoxide | Ethanol | N/A | 90% | ekb.eg |

| Pyrimidine-5-carbonitrile derivatives | Potassium Carbonate | Absolute Ethanol | Reflux for 20 hours | 76% | ekb.eg |

| Methoxybenzo[h]quinoline-3-carbonitrile derivatives | Ammonium Acetate and Acetic Acid | N/A | N/A | Good | nih.gov |

| Benzo[b]chromeno[4,3,2-de] researchgate.netnih.govnaphthyridines | Formic Acid | Formic Acid | Reflux for 2 hours | 61-65% | nih.gov |

| 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | Pyridine | Ethanol | Stirred at room temperature, then refluxed for 1h | Good | mdpi.com |

| Pyrimidine-5-carbonitrile derivatives | Bone char-nPrN-SO3H | Solvent-free | 80 °C | High | nih.gov |

Temperature and Pressure Influence on Synthetic Efficiency

Temperature is a critical parameter that significantly influences the rate and efficiency of chemical reactions. In the synthesis of pyridinone and its analogues, temperature control is essential for optimizing yields and minimizing side reactions.

Many of the synthetic procedures for related heterocyclic compounds involve heating the reaction mixture to reflux. ekb.egmdpi.comnih.gov The specific reflux temperature is determined by the boiling point of the solvent used. For instance, reactions in ethanol are typically conducted at around 78°C, while those in isopropyl alcohol are at a slightly higher temperature.

In some cases, specific temperature ranges are crucial for optimal results. The synthesis of pyrimidine-5-carbonitrile derivatives using a solid acid catalyst was optimized at 80 °C under solvent-free conditions. nih.gov The synthesis of 2-methoxy-5-methyl-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitrile was also subject to optimization of the reaction temperature. researchgate.net

While systematic studies on the effect of pressure on the synthesis of this compound are not widely reported in the provided literature, it is a parameter that can influence reactions, particularly those involving gaseous reagents or where a significant change in volume occurs. For most of the solution-phase syntheses of related compounds, the reactions are conducted at atmospheric pressure.

The influence of temperature on reaction outcomes is highlighted in the following table:

| Product Type | Temperature | Solvent | Duration | Reference |

| Pyrimidine-5-carbonitrile derivatives | Reflux | Absolute Ethanol | 4-12 hours | ekb.eg |

| 4-(Benzo[b]thiophen-2-yl)-2-(3-(4-bromophenyl)-5-(2-bromophenyl)-1H-pyrazol-1-yl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Reflux | Absolute Ethanol | 72 hours | ekb.eg |

| Benzo[b]chromeno[4,3,2-de] researchgate.netnih.govnaphthyridines | Reflux | Formic Acid | 2 hours | nih.gov |

| 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | Reflux | Ethanol/Pyridine | 1 hour | mdpi.com |

| Pyrimidine-5-carbonitrile derivatives | 80 °C | Solvent-free | N/A | nih.gov |

Chemical Reactivity and Transformation Pathways of 5 Methoxy 6 Oxo 1h Pyridine 3 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile is activated towards electrophilic attack by the electron-donating methoxy (B1213986) group and the pyridone oxygen. These groups direct incoming electrophiles primarily to the C4 position. However, the pyridone ring is generally less reactive than benzene, and the presence of the electron-wielding carbonitrile group further deactivates the ring. Therefore, forcing conditions may be required for these reactions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Conditions | Expected Major Product |

| Bromination | Br₂ in acetic acid | Room temperature | 4-Bromo-5-methoxy-6-oxo-1H-pyridine-3-carbonitrile |

| Nitration | HNO₃/H₂SO₄ | 0°C to room temperature | 5-Methoxy-4-nitro-6-oxo-1H-pyridine-3-carbonitrile |

| Sulfonation | Fuming H₂SO₄ | Elevated temperature | 5-Methoxy-6-oxo-1H-pyridine-3,4-disulfonic acid |

Nucleophilic Attack Pathways at the Pyridone System

The pyridone system is susceptible to nucleophilic attack, particularly at the carbonyl carbon (C6) and the C2 position. The electron-withdrawing nature of the adjacent carbonyl group and the carbonitrile at C3 enhances the electrophilicity of the ring carbons. Nucleophilic attack can lead to ring-opening or substitution reactions, depending on the nucleophile and reaction conditions. For instance, strong nucleophiles can attack the carbonyl group, leading to addition products or, under harsher conditions, ring cleavage.

Reactivity of the Carbonitrile Group: Hydrolysis, Reduction, and Derivatization

The carbonitrile group at the C3 position is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. google.comlibretexts.org The reaction proceeds via an intermediate amide.

Reduction: The carbonitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.gov

Derivatization: The carbonitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

Table 2: Transformations of the Carbonitrile Group

| Reaction | Reagent(s) | Conditions | Expected Product |

| Acid Hydrolysis | HCl (aq), heat | Reflux | 5-Methoxy-6-oxo-1H-pyridine-3-carboxylic acid |

| Base Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | 1. Reflux2. Acidification | 5-Methoxy-6-oxo-1H-pyridine-3-carboxylic acid |

| Reduction | LiAlH₄ in THF, then H₂O | 0°C to reflux | (5-Methoxy-6-oxo-1H-pyridin-3-yl)methanamine |

| Grignard Reaction | 1. CH₃MgBr in ether2. H₃O⁺ | 1. 0°C2. Workup | 1-(5-Methoxy-6-oxo-1H-pyridin-3-yl)ethan-1-one |

Transformations of the Methoxy Group: Demethylation and Alkylation Studies

The methoxy group at the C5 position can be cleaved to a hydroxyl group (demethylation) using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). orgsyn.orgresearchgate.netnih.gov This reaction is a common transformation for aryl methyl ethers.

Alkylation of the pyridone nitrogen is a competing reaction pathway. The relative extent of N-alkylation versus O-alkylation depends on factors such as the alkylating agent, the base used, and the solvent. nih.govnih.govacs.org Hard electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation.

Table 3: Transformations of the Methoxy and Pyridone Groups

| Reaction | Reagent(s) | Conditions | Expected Major Product |

| Demethylation | BBr₃ in CH₂Cl₂ | -78°C to room temperature | 5-Hydroxy-6-oxo-1H-pyridine-3-carbonitrile |

| N-Alkylation | CH₃I, K₂CO₃ in DMF | Room temperature | 5-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile |

| O-Alkylation | (CH₃)₂SO₄, K₂CO₃ in acetone | Reflux | 2,5-Dimethoxy-3-cyanopyridine |

Rearrangement Processes and Mechanisms

Pyridone-based systems are known to undergo various rearrangement reactions, often induced by heat or light.

Thermal Rearrangements in Pyridone-Based Systems

Upon heating, N-substituted 2-pyridones can undergo thermal rearrangements. For instance, in some systems, an alkyl group on the nitrogen can migrate to the C3 position. rsc.org The specific rearrangement pathway for this compound would depend on the conditions and any N-substituents. A proposed mechanism for the thermal rearrangement of a related 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine has been discussed, involving complex ring-opening and closing steps. researchgate.netsemanticscholar.orgmdpi.comnih.gov

Mechanistic Investigations of Intramolecular Cyclization

The presence of both a nitrile group and other reactive sites within the molecule allows for the possibility of intramolecular cyclization reactions. scielo.org.mxrsc.org For example, if a suitable functional group were introduced at the N1 position, it could potentially react with the carbonitrile to form a fused ring system. The mechanism of such a cyclization would depend on the nature of the tethered group and the reaction conditions, but could proceed through nucleophilic attack of an in-situ generated nucleophile on the electrophilic carbon of the nitrile. nih.govyoutube.com

Structural Elucidation and Advanced Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy would be the primary tool for elucidating the precise structure of 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile in solution. For related pyridone structures, NMR is crucial for confirming the predominant tautomeric form. chemtube3d.comchemtube3d.comwikipedia.org The pyridone-hydroxypyridine tautomerism is a well-documented phenomenon influenced by solvent polarity and hydrogen bonding capabilities. chemtube3d.comchemtube3d.comwikipedia.org

To study the potential equilibrium between the 6-oxo (pyridone) and 6-hydroxy (hydroxypyridine) forms of the title compound, a series of ¹H NMR experiments in various deuterated solvents would be necessary. Changes in chemical shifts, particularly of the N-H and any potential O-H protons, as well as the aromatic protons on the pyridine (B92270) ring, would indicate shifts in the tautomeric equilibrium. Techniques such as temperature-dependent NMR and deuterium (B1214612) exchange studies would provide further insight into the dynamics of proton exchange. In many analogous 2-pyridone systems, the pyridone tautomer is the major form in both solid state and polar solvents. wikipedia.org

Were this compound to form adducts or complexes, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguous assignment of all proton and carbon signals. These advanced methods are routinely used for the structural characterization of complex heterocyclic compounds. For instance, HMBC is particularly powerful for identifying long-range couplings, which would help to definitively place the methoxy (B1213986) group and other substituents on the pyridine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy provides a direct probe of the functional groups within a molecule.

For this compound, the key vibrational modes of interest would be:

C=O stretch: A strong absorption in the FT-IR spectrum, typically in the range of 1650-1670 cm⁻¹, would be indicative of the pyridone tautomer. rsc.org

C≡N stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹ would confirm the presence of the nitrile group. rsc.org

C-O-C stretch: The asymmetric and symmetric stretching vibrations of the methoxy group would be expected in the fingerprint region. rsc.org

N-H stretch: A broad band in the region of 3000-3400 cm⁻¹ would correspond to the N-H group of the pyridone ring.

Raman spectroscopy would be complementary, offering better detection of non-polar bonds and symmetric vibrations.

In modern chemical analysis, experimental vibrational spectra are often compared with theoretical spectra calculated using methods like Density Functional Theory (DFT). rsc.org By modeling the molecule and calculating its vibrational frequencies, a direct correlation can be made with the experimental FT-IR and Raman bands. This approach aids in the precise assignment of complex vibrational modes and provides confidence in the structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Pyridone systems typically exhibit characteristic π-π* and n-π* transitions. wikipedia.org The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment, a phenomenon known as solvatochromism. wikipedia.org Studies on related pyridones show that polar solvents can cause shifts in the absorption bands, which can be used to probe the ground and excited state polarity of the molecule and provide further evidence for the predominant tautomeric form in different environments. wikipedia.org

Computational and Theoretical Studies of 5 Methoxy 6 Oxo 1h Pyridine 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to predict the electronic structure and geometry of molecules. The foundational principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the many-electron wavefunction. The application of DFT to 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile would begin with the optimization of its ground state geometry, which is crucial for all subsequent computational analyses.

Basis Set and Functional Selection for Pyridone Systems

The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules containing π-conjugated systems like pyridones, hybrid functionals are often a preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation, is a widely used and versatile option. For potentially more accurate results, especially concerning non-covalent interactions or charge-transfer phenomena, long-range corrected functionals like CAM-B3LYP or double hybrid functionals may be employed.

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility the electrons have to distribute in space. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are common starting points. The notations indicate:

6-311G : A triple-zeta valence basis set, meaning three functions are used for each valence orbital, providing more flexibility than a double-zeta set.

++ : The addition of diffuse functions on both heavy atoms and hydrogen. These are important for accurately describing anions, lone pairs, and weak interactions.

(d,p) : The inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for orbital shapes to distort from their standard atomic forms, a crucial factor for describing chemical bonds accurately.

For pyridone systems, a basis set like 6-311++G(d,p) coupled with the B3LYP functional generally provides a reliable description of molecular geometries and electronic properties.

Table 1: Commonly Used DFT Functionals and Basis Sets for Pyridone-like Molecules

| Category | Examples | Description |

| Functionals | B3LYP, CAM-B3LYP, PBE0, M06-2X | Approximate the exchange-correlation energy. Hybrid functionals like B3LYP are a common standard. |

| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ, def2-TZVP | Sets of mathematical functions that describe the location of electrons in molecular orbitals. Larger basis sets provide greater accuracy at a higher computational cost. |

Conformational Analysis and Potential Energy Surfaces

The this compound molecule possesses a methoxy (B1213986) group (-OCH₃) attached to the pyridine (B92270) ring. The rotation around the C-O single bond of this group can lead to different conformers. A conformational analysis is necessary to identify the most stable arrangement (the global minimum on the potential energy surface) and the energy barriers between different conformations.

This analysis would involve systematically rotating the dihedral angle of the methoxy group and calculating the energy at each step. The resulting potential energy surface would reveal the lowest energy conformer, which is the most likely structure of the molecule at equilibrium. This step is critical because the geometry of the most stable conformer is used for subsequent analyses like electronic structure calculations.

Electronic Structure Analysis

Once the optimized ground state geometry is obtained, a detailed analysis of the electronic structure can be performed to understand the molecule's reactivity, stability, and intermolecular interaction sites.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability to donate an electron. A higher energy HOMO suggests a better electron donor.

LUMO : Represents the ability to accept an electron. A lower energy LUMO suggests a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and more likely to be reactive.

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. From these energies, global reactivity descriptors can be calculated, providing quantitative measures of reactivity.

Table 2: Global Reactivity Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density, using a color scale to represent different potential values. The MEP is invaluable for identifying the regions of a molecule that are rich or deficient in electrons, which in turn predicts its behavior in electrophilic and nucleophilic reactions.

The color-coding convention is typically:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are often found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow : Regions of intermediate or near-zero potential.

For this compound, one would expect to see strong negative potential (red/orange) around the carbonyl oxygen, the nitrogen of the nitrile group, and the oxygen of the methoxy group, highlighting these as likely sites for interaction with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the N-H proton of the pyridone ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. This method provides detailed insights into intramolecular interactions, charge distribution, and the stability arising from electron delocalization.

A key aspect of NBO analysis is the examination of charge transfer interactions, or hyperconjugation, between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

For this compound, NBO analysis would quantify:

Charge Distribution : The natural atomic charges on each atom, providing a more refined picture than other charge schemes.

Hybridization : The hybridization of the atomic orbitals that form the chemical bonds.

Intramolecular Charge Transfer : Key stabilizing interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding π* orbitals of the ring and the cyano and carbonyl groups. For example, a significant interaction would likely be observed between the lone pair of the methoxy oxygen (donor) and the π* antibonding orbital of the adjacent C=C bond in the ring (acceptor).

These E(2) values can be compiled into a table to systematically analyze the most significant stabilizing interactions within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

No published studies employing Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic excitation properties of this compound were found.

A prediction and interpretation of the UV-Vis spectrum for this compound based on TD-DFT calculations is not available in the current scientific literature.

Nonlinear Optical (NLO) Properties Calculations

There are no available research articles detailing the calculation of nonlinear optical (NLO) properties for this compound.

Thermodynamic Properties and Stability Assessments

Specific thermodynamic properties and stability assessments for this compound derived from computational studies have not been reported in the literature. While general principles of thermodynamic stability for related pyridone structures have been discussed in broader contexts, data specific to this compound is not available.

Quantum Chemical Descriptors for Reactivity Prediction

There are no published studies that calculate or analyze the quantum chemical descriptors (such as HOMO-LUMO gap, electronegativity, or chemical hardness) specifically for this compound to predict its reactivity.

5 Methoxy 6 Oxo 1h Pyridine 3 Carbonitrile As a Versatile Synthetic Intermediate

Precursor for Fused Heterocyclic Ring Systems

The strategic placement of reactive sites on the 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile ring makes it an ideal substrate for cyclization reactions, leading to the formation of a variety of fused heterocyclic systems. These reactions often proceed through a cascade of transformations, efficiently building molecular complexity from a relatively simple starting material.

Synthesis of Polycyclic Pyridones

While direct literature specifically detailing the use of this compound in the synthesis of polycyclic pyridones is not extensively available, the general reactivity of related 2-pyridone structures suggests its high potential in this area. A common strategy for constructing polycyclic pyridones involves the reaction of a suitably functionalized pyridone with a binucleophile. nih.gov For instance, the synthesis of polycyclic benzimidazole-fused pyridones has been achieved through the ring-opening transformation of related 3-hydroxy-3,4-dihydropyrido[2,1-c] mdpi.comnih.govoxazine-1,8-diones, which are themselves derived from pyridone precursors. nih.govnih.gov This approach highlights a potential pathway where the nitrile and oxo functionalities of this compound could be elaborated to facilitate cyclization with appropriate reaction partners.

The general approach often involves an acid-catalyzed deprotection of a precursor to generate a reactive aldehyde intermediate, which then undergoes cyclization to form the polycyclic pyridone. nih.gov The inherent reactivity of the pyridone ring system is central to these transformations. mdpi.comsigmaaldrich.com

Construction of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological activities, often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a 5-aminopyrazole. mdpi.com In a related fashion, the 2-pyridone scaffold of this compound can act as the "1,3-dicarbonyl equivalent" in reactions with hydrazine (B178648) derivatives to form the fused pyrazole (B372694) ring.

Although direct examples starting from the 5-methoxy derivative are scarce, the general synthesis of pyrazolo[3,4-b]pyridin-6-ones demonstrates the viability of this approach. researchgate.net For example, the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with reagents like benzoylacetone (B1666692) has been shown to yield pyrazolo[3,4-b]pyridine derivatives. nih.gov A plausible route for the utilization of this compound would involve its reaction with hydrazine or substituted hydrazines. The reaction would likely proceed via initial attack of the hydrazine at the C6-carbonyl, followed by cyclization of the resulting hydrazone onto the C5 position, with subsequent dehydration to yield the aromatic pyrazolo[3,4-b]pyridine core. The nitrile group at C3 would remain as a key functional handle for further modifications.

A novel approach for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has also been developed, showcasing the versatility of related heterocyclic precursors in accessing this important scaffold. nih.gov

Formation of Chromeno[2,3-b]pyridine Derivatives

The synthesis of chromeno[2,3-b]pyridine derivatives, which are of interest for their potential biological activities, can be achieved through multicomponent reactions. While specific examples starting with this compound are not prominently featured in the literature, related structures have been successfully employed. For instance, the reaction of 6-methylchromone-3-carbonitrile with acetylacetone (B45752) affords a chromeno[2,3-b]pyridin-5-one derivative, which serves as a key intermediate for further elaboration. clockss.org

Another relevant synthetic strategy involves the oxidative cyclization of 5H-chromeno[2,3-b]pyridines to form more complex benzo[b]chromeno[4,3,2-de] mdpi.comnih.govnaphthyridines. nih.gov The synthesis of the starting 5H-chromeno[2,3-b]pyridine-3-carbonitriles can be accomplished through pot, atom, and step economy (PASE) methods. nih.gov The reactivity of 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with various active methylene (B1212753) nitriles to produce annulated furo[3',2':6,7]chromeno[2,3-b]pyridines further illustrates the general principles that could be applied to this compound. capes.gov.br

A one-pot synthesis of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile has been reported, demonstrating the feasibility of constructing complex chromeno[2,3-b]pyridines through multicomponent strategies. molbase.com

Synthesis of Naphthyridinone Scaffolds

The construction of naphthyridinone scaffolds, which are core structures in various biologically active compounds, can be envisioned starting from this compound. The inherent functionality of the pyridone ring allows for annulation reactions to build the second pyridine (B92270) ring. A common approach involves the condensation of an aminopyridine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

In the context of the target molecule, the nitrile group at C3 and the C4 position of the pyridine ring could be elaborated to introduce the necessary functionalities for cyclization. For example, reduction of the nitrile to an aminomethyl group, followed by reaction with a suitable three-carbon synthon, could lead to the formation of the second pyridine ring. Alternatively, functionalization at the C4 position, followed by intramolecular cyclization, presents another viable route.

Derivatization to Pyrimidine (B1678525) and Thiazole (B1198619) Fused Systems

The 2-pyridone-3-carbonitrile motif is a well-established precursor for the synthesis of fused pyrimidine and thiazole systems. The vicinal amino and cyano functionalities, which can be generated from the 6-oxo and 3-carbonitrile groups, are key to these transformations.

For the synthesis of fused pyrimidines, a common strategy involves the reaction of an ortho-amino-carbonitrile with a one-carbon synthon such as formamide, formic acid, or an orthoester. This leads to the construction of a pyrimido[4,5-b]pyridine ring system. For example, the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with thiourea (B124793) leads to a pyrazolo[3,4-d]pyrimidine derivative. nih.gov

For the synthesis of fused thiazoles, the Gewald reaction is a powerful tool. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. In the case of this compound, the enolizable ketone at C6 could potentially react with a suitable α-mercapto carbonyl compound or its equivalent to form a thieno[2,3-b]pyridine, a close structural analog of a thiazole-fused system. The synthesis of 5-oxo-5H- mdpi.comresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylic acid from different precursors highlights the accessibility of such fused systems. sigmaaldrich.com

Scaffold for Further Chemical Modification and Diversification

Beyond its use as a precursor for fused ring systems, this compound is a valuable scaffold for further chemical modification and diversification. The presence of multiple reactive sites allows for a wide range of chemical transformations, enabling the generation of libraries of novel compounds for biological screening and materials science applications.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. The oxo group can undergo O-alkylation or O-acylation, and the nitrogen of the pyridone can be N-alkylated or N-arylated. The methoxy (B1213986) group can potentially be cleaved to a hydroxyl group, which can then be further functionalized. The aromatic ring itself is also susceptible to electrophilic and nucleophilic substitution reactions, depending on the reaction conditions. This rich chemistry allows for the systematic modification of the core scaffold, providing access to a diverse array of derivatives with tailored properties.

Exploration of 5 Methoxy 6 Oxo 1h Pyridine 3 Carbonitrile in Non Biological Chemical Applications

Potential in Materials Science and Optoelectronics

The inherent properties of polysubstituted pyridine-3-carbonitriles suggest their utility in the development of advanced materials. bohrium.com The arrangement of donor and acceptor groups within their molecular framework can lead to interesting optical and electronic behaviors.

Role in Organic Electronic Materials (e.g., as building block or dopant)

Substituted pyridine-3-carbonitriles are recognized as potential candidates for use in electrical materials. bohrium.com The pyridine-3,5-dicarbonitrile (B74902) moiety, for instance, has attracted considerable attention in the development of organic light-emitting diodes (OLEDs). beilstein-journals.org Compounds incorporating this structural motif have been investigated for their electron-transporting properties, which are crucial for the efficient functioning of OLED devices. beilstein-journals.org The presence of both electron-donating (methoxy) and electron-withdrawing (nitrile) groups in 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile suggests that it could serve as a versatile building block for creating novel organic semiconductors.

Photophysical Properties and Fluorescence Studies

The fluorescence of substituted pyridines is a well-documented phenomenon, with the emission characteristics being highly dependent on the nature and position of the substituents. bohrium.comnii.ac.jpresearchgate.netchimicatechnoacta.rusciforum.netsemanticscholar.org The 2-pyridone tautomer of this compound is expected to exhibit fluorescence, a property that is influenced by the electronic interplay between the methoxy (B1213986) and nitrile groups. nii.ac.jp

Studies on analogous compounds provide insight into the expected photophysical behavior. For instance, the introduction of a cyano group at the 3-position of a 6-methoxy-substituted quinolone (a related heterocyclic system) can lead to a significant red shift in the fluorescence emission, moving it towards the green region of the spectrum. sciforum.net However, this can sometimes be accompanied by a decrease in the fluorescence quantum yield. sciforum.net The photophysical properties are also sensitive to the solvent environment, with more polar solvents often inducing a red shift in the emission maximum. semanticscholar.org

The table below summarizes the photophysical properties of several related pyridine (B92270) and quinoline (B57606) derivatives, illustrating the impact of substitution on their fluorescence characteristics.

| Compound Name | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (%) | Solvent |

| 3,4-dicyano-6,7-dimethoxy-carbostyril | 450 | 520 | 70 | ~50 | Acetonitrile |

| 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitrile derivative | - | - | up to 241 | up to 92.9 (powder) | Acetonitrile |

| 2-amino-4,6-diphenylnicotinonitrile derivative | 309-345 | 414-427 | - | - | DMSO |

This table is generated based on data from multiple sources for illustrative purposes. chimicatechnoacta.rusciforum.netsemanticscholar.org

Applications in Catalysis and Reaction Development

Currently, there is limited publicly available information specifically detailing the use of this compound as a catalyst or in reaction development. While pyridine-based compounds are utilized as ligands and catalysts in various organic transformations, the catalytic activity of this particular molecule has not been a significant focus of reported research.

Use as a Chemical Probe or Reagent in Synthetic Processes

The structural features of this compound make it a valuable intermediate and building block in organic synthesis. The presence of multiple functional groups—a reactive nitrile, a nucleophilic/basic pyridone nitrogen, and an aromatic ring amenable to substitution—provides several handles for further chemical modification.

Related pyridine derivatives are frequently employed as starting materials for the construction of more complex molecular architectures. For instance, 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile has been used as a key starting compound for the synthesis of a new series of indenopyridine derivatives. ekb.eg Similarly, the synthesis of various heterocyclic compounds often proceeds through pyridone intermediates formed in one-pot reactions. mdpi.com The reactivity of the nitrile group and the pyridine ring allows for a variety of transformations, including reduction, oxidation, and substitution reactions, making it a versatile scaffold for combinatorial chemistry and the development of new chemical entities.

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Methodologies

The synthesis of functionalized pyridinones is a mature field, yet there is a continuous drive towards more environmentally benign and efficient methods. researchgate.net Traditional syntheses often involve multiple steps with harsh reagents and solvents. Future research should focus on developing green synthetic routes to 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile and its derivatives.

Promising approaches include one-pot, multi-component reactions that combine three or more starting materials in a single operation, minimizing waste and improving atom economy. rsc.org For instance, a four-component condensation of ethyl cyanoacetate, a suitable ketone and aldehyde, and ammonium (B1175870) acetate (B1210297) under mild conditions has been shown to be a versatile method for producing 3-cyano-2-pyridones. researchgate.net The use of green solvents like water or polyethylene (B3416737) glycol (PEG) and the development of catalyst-free reactions are also key areas for exploration. researchgate.netrsc.org Microwave-assisted synthesis presents another avenue for accelerating reaction times and improving yields, aligning with the principles of green chemistry. nih.gov Furthermore, oxidative amination processes, which involve the in-situ formation of a silyl (B83357) enol ether followed by nitrogen atom insertion and aromatization, offer a rapid and operationally simple one-pot route to pyridones that is scalable and tolerates a broad range of functional groups. chemrxiv.org

Advanced Mechanistic Investigations Using In Situ Spectroscopy

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. While many pyridinone syntheses are well-established, detailed mechanistic insights, particularly for multi-component reactions, are often lacking. Advanced in situ spectroscopic techniques can provide real-time monitoring of reacting species, offering a window into the intricate steps of bond formation and cleavage.

In Situ FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and tracking their transformation during a reaction. youtube.com For the synthesis of this compound, in situ FTIR could be employed to monitor the consumption of starting materials and the appearance of key intermediates and the final product. The technique is particularly useful for identifying the presence of Lewis and Brønsted acid sites on catalyst surfaces, which can be crucial in catalyzed reactions. researchgate.netcapes.gov.br For example, the adsorption of pyridine (B92270) on a catalyst surface can be monitored to characterize the nature, strength, and concentration of acid sites. researchgate.netresearchgate.netjlu.edu.cn

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution. wiley.com In situ NMR experiments, often conducted in specialized high-pressure tubes, can be used to identify and characterize transient intermediates that are only present under reaction conditions. wiley.comrsc.org This technique would be invaluable for elucidating the complex reaction pathways in the formation of the pyridinone ring, including the potential for nitrogen inversion in certain intermediates. ipb.ptnih.gov The insights gained from such studies can lead to knowledge-driven optimization of reaction conditions. wiley.com For instance, in situ NMR was paramount in understanding that a "CO-free" carbonylation reaction proceeded via C-H activation of methyl formate (B1220265) rather than through the formation of free carbon monoxide. wiley.com

Rational Design of Derivatives with Tunable Electronic and Structural Properties

The physicochemical properties of pyridinone derivatives can be finely tuned by strategic modification of their substituents. frontiersin.orgnih.gov The rational design of new derivatives of this compound with tailored electronic and structural properties is a key area for future research. The introduction of various functional groups can influence properties such as solubility, lipophilicity, and hydrogen bonding capabilities, which are critical for various applications. frontiersin.orgnih.gov

The electronic properties of the pyridine ring are highly sensitive to the nature of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be introduced to modulate the HOMO and LUMO energy levels of the molecule. nih.govrsc.orgresearchgate.netacs.org For example, the introduction of an electron-donating group is expected to increase the HOMO energy, while an electron-withdrawing group would lower the LUMO energy. nih.gov This ability to tune the electronic structure is particularly relevant for applications in organic electronics. rsc.org

Below is a hypothetical data table illustrating how different substituents might influence the electronic properties of this compound derivatives. The predicted effects are based on established principles of physical organic chemistry.

| Derivative Substituent (at position X) | Substituent Type | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on Band Gap |

| -H (parent compound) | Neutral | Baseline | Baseline | Baseline |

| -NH2 | Electron-Donating | Increase | Minimal Change | Decrease |

| -OH | Electron-Donating | Increase | Minimal Change | Decrease |

| -CH3 | Weak Electron-Donating | Slight Increase | Minimal Change | Slight Decrease |

| -Cl | Weak Electron-Withdrawing | Slight Decrease | Decrease | Decrease |

| -NO2 | Strong Electron-Withdrawing | Decrease | Significant Decrease | Decrease |

| -CF3 | Strong Electron-Withdrawing | Decrease | Significant Decrease | Decrease |

Computational Studies on Dynamic Processes and Solvation Effects

Computational chemistry provides a powerful toolkit for investigating the behavior of molecules at the atomic level. nih.gov For this compound and its derivatives, computational studies can offer profound insights into their dynamic processes and the influence of their environment.

Tautomerism: Pyridinones can exist in tautomeric forms, and the equilibrium between these forms can be influenced by the solvent and substituents. nih.govruc.dkresearchgate.net Density Functional Theory (DFT) calculations can be used to determine the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.govruc.dkresearchgate.net

Solvation Effects: The interaction of a solute molecule with its solvent can significantly impact its properties and reactivity. nih.gov Implicit and explicit solvation models can be used in computational simulations to understand how the solvent environment affects the conformational preferences, tautomeric equilibria, and reaction pathways of pyridinone derivatives. nih.govresearchgate.net Molecular dynamics simulations can provide a detailed picture of the hydrogen bonding network between the solute and protic solvents. researchgate.net

Dynamic Processes: Computational methods can also be used to study dynamic processes such as intramolecular rotations and conformational changes. nih.gov Understanding these dynamics is important for predicting the behavior of these molecules in different environments.

Exploration in Emerging Fields of Chemical Technology (excluding direct biological/clinical)

The unique electronic properties of functionalized pyridines and pyridinones make them attractive candidates for applications in emerging fields of chemical technology. rsc.orgscientific.net

Organic Electronics: Pyridine-based materials have garnered significant attention for the development of n-type organic materials due to the electron-deficient nature of the pyridine ring. rsc.org The ability to tune the LUMO energy level through substitution makes these compounds promising for use as electron-transport materials in organic electronic devices. rsc.org

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds have been successfully employed as electron-transporting layers in OLEDs. scientific.net Furthermore, rationally designed pyridine derivatives have shown potential as hole-transporting materials (HTMs). nih.govacs.org The development of new derivatives of this compound could lead to novel materials for more efficient and stable OLEDs.

The following table summarizes potential applications of this compound derivatives in chemical technology, based on the properties of related compounds.

| Potential Application Area | Relevant Properties of Pyridinone Derivatives |

| Organic Field-Effect Transistors (OFETs) | Tunable HOMO/LUMO levels for n-type or p-type semiconductor behavior. rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Good electron and/or hole transport capabilities. scientific.netnih.govacs.org |

| Organic Photovoltaics (OPVs) | Potential as electron acceptor or donor materials depending on substitution. rsc.org |

| Chemosensors | Changes in fluorescence or color upon binding to specific analytes. rsc.org |

| Non-linear Optical (NLO) Materials | Large first hyperpolarizability. ijcce.ac.ir |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions between substituted aldehydes and urea derivatives under acidic or basic conditions. For example, highlights the use of β-chloroenaldehyde intermediates in multi-step syntheses. Reaction parameters like solvent choice (e.g., DMF or ethanol), temperature (60–100°C), and catalyst (e.g., piperidine) significantly affect cyclization efficiency and purity. Optimization studies recommend reflux conditions with anhydrous solvents to minimize side reactions .

- Key Data : Yields range from 45% to 78% depending on substituent steric effects and electronic properties.

Q. How can spectroscopic techniques (NMR, IR, MS) characterize structural features of this compound?

- Methodology :

- ¹H NMR : The methoxy group (–OCH₃) appears as a singlet near δ 3.8–4.0 ppm, while the oxo group (–C=O) deshields adjacent protons, producing distinct splitting patterns .

- IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 178 for C₈H₆N₂O₂) and fragmentation patterns help validate the backbone .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodology : Solubility tests in polar (water, DMSO) and non-polar solvents (hexane) show moderate solubility in DMSO (>50 mg/mL) but poor aqueous solubility (<1 mg/mL). Stability studies (HPLC monitoring) indicate degradation at pH <3 or >10, likely due to hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved to synthesize derivatives with enhanced bioactivity?

- Methodology : Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) enables selective substitution at the 4-position. demonstrates that introducing electron-withdrawing groups (e.g., –CF₃) at the 2-position directs electrophilic attacks to the 5-position, enabling diversification for structure-activity relationship (SAR) studies .

- Data Contradiction : Some studies report conflicting regioselectivity outcomes due to solvent polarity; computational DFT modeling (e.g., Gaussian) is recommended to predict reactive sites .

Q. What experimental strategies resolve discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

- Methodology :

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer, E. coli ATCC 25922 for antimicrobial) and control compounds to minimize variability .

- Mechanistic Studies : Fluorescence quenching assays (e.g., with DNA intercalators) or enzyme inhibition tests (e.g., kinase assays) clarify target specificity .

Q. How do computational methods (e.g., molecular docking, QSAR) guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Docking : AutoDock Vina predicts interactions with targets like EGFR (PDB ID: 1M17). The nitrile group forms hydrogen bonds with Lys721, while methoxy enhances hydrophobic contacts .

- QSAR : Topological polar surface area (TPSA <90 Ų) and logP (1.5–3.5) are critical for optimizing blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. Why do some synthetic routes produce low yields, and how can this be mitigated?

- Analysis : Steric hindrance from bulky substituents (e.g., propyl groups) slows cyclization. suggests using microwave-assisted synthesis (120°C, 30 min) to improve reaction kinetics and purity .

Q. How to address instability during storage or biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.